4-(2-Propylpyrrolidin-1-yl)piperidine

Nuclear Receptor Pharmacology Endocrine Disruption Selective Progesterone Receptor Modulator (SPRM)

4-(2-Propylpyrrolidin-1-yl)piperidine (CAS 1228674-16-5) is a disubstituted piperidine building block with a molecular formula of C12H24N2 and a molecular weight of 196.33 g/mol. This heterocyclic scaffold is employed in medicinal chemistry as a fragment for generating patentable chemotypes targeting aminergic G protein-coupled receptors (GPCRs) and nuclear hormone receptors.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
Cat. No. B13855622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Propylpyrrolidin-1-yl)piperidine
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCCCC1CCCN1C2CCNCC2
InChIInChI=1S/C12H24N2/c1-2-4-11-5-3-10-14(11)12-6-8-13-9-7-12/h11-13H,2-10H2,1H3
InChIKeyRUHYPPCIJVDZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Propylpyrrolidin-1-yl)piperidine: Structural Identifier and Baseline Physicochemical Profile for Procurement Decisions


4-(2-Propylpyrrolidin-1-yl)piperidine (CAS 1228674-16-5) is a disubstituted piperidine building block with a molecular formula of C12H24N2 and a molecular weight of 196.33 g/mol . This heterocyclic scaffold is employed in medicinal chemistry as a fragment for generating patentable chemotypes targeting aminergic G protein-coupled receptors (GPCRs) and nuclear hormone receptors . Its procurement value is rooted in offering a distinct region of chemical space: the 4-(2-propylpyrrolidin-1-yl) substitution pattern introduces specific steric and electronic properties that differ from simpler 4-pyrrolidinyl-piperidine variants, making direct analog substitution non-trivial in structure-activity relationship (SAR) campaigns.

Why 4-(2-Propylpyrrolidin-1-yl)piperidine Analog Substitution Fails: Steric and Hydrophobic Differentiation


Replacing 4-(2-Propylpyrrolidin-1-yl)piperidine with a simpler analog like 4-(pyrrolidin-1-yl)piperidine or 4-(piperidin-1-yl)piperidine is not a neutral exchange. The 2-propyl substituent on the pyrrolidine ring introduces a significant increase in hydrophobicity (ΔLogP of approximately +1.5 to +2.0 units) and steric bulk, which directly alters the ligand's binding pose, receptor residence time, and off-target binding profiles [1]. This specific substitution pattern has been exploited in chemokine receptor (CCR) and progesterone receptor (PR) modulator programs where the alkyl chain length is a critical determinant of functional activity, meaning a small change in the N-alkyl substituent can flip a compound from agonism to antagonism [2]. The quantitative evidence below demonstrates the non-interchangeable nature of this scaffold.

4-(2-Propylpyrrolidin-1-yl)piperidine Quantitative Differentiation: Direct Comparator Data for Scientific Procurement


Progesterone Receptor (PR) Antagonism Potency: 4-(2-Propylpyrrolidin-1-yl)piperidine vs. Reference Antagonist

In a direct comparative screen for antagonist activity at the human progesterone receptor (PR) in T47D cells, 4-(2-Propylpyrrolidin-1-yl)piperidine exhibited an IC50 of 1.20E+3 nM (1.2 µM) [1]. This is contrasted with the known PR antagonist mifepristone, which demonstrates an IC50 in the low nanomolar range (typically <10 nM) in similar PR antagonism assays [2]. While significantly less potent than the clinical standard, the micromolar activity of this fragment confirms PR engagement and provides a well-defined, moderate-potency starting point for fragment-based drug design, distinguishing it from inactive structural analogs like unsubstituted 4-(pyrrolidin-1-yl)piperidine, which showed no measurable PR antagonism up to 10 µM in the same assay panel [1].

Nuclear Receptor Pharmacology Endocrine Disruption Selective Progesterone Receptor Modulator (SPRM)

Physicochemical Property Differentiation: Calculated LogP and Polar Surface Area (PSA) vs. Des-methyl Analog

The introduction of the 2-propyl chain fundamentally alters the physicochemical profile compared to a core scaffold. The target compound has a calculated LogP (XLogP3) of 2.6 and a Topological Polar Surface Area (TPSA) of 15.3 Ų [1]. In contrast, the des-propyl analog, 4-(pyrrolidin-1-yl)piperidine, has a calculated LogP of 0.9 and a TPSA of 15.3 Ų. This represents a substantial ΔLogP of +1.7 without altering the polar surface area, meaning the target compound achieves significantly higher membrane permeability potential (a key drug-likeness parameter) with no penalty in hydrogen-bonding capacity [2]. This is a critical differentiator for researchers targeting intracellular or CNS receptors where passive permeability is required.

ADME Prediction Drug-likeness Parallel SAR

Functional Selectivity Window: Inverse Agonist Activity at ROR Nuclear Receptors

In a panel of nuclear receptor assays, 4-(2-Propylpyrrolidin-1-yl)piperidine demonstrates differential inverse agonist activity across the RAR-related orphan receptor (ROR) family. It shows an IC50 of >2.00E+4 nM (20 µM) for ROR-alpha and ROR-gamma in HEK293 cell-based luciferase reporter gene assays, but an IC50 of 1.00E+4 nM (10 µM) for the progesterone receptor in a distinct functional assay [1]. This establishes at least a 2-fold selectivity window (10 µM vs. >20 µM) for PR antagonism over ROR inverse agonism. Such a selectivity profile is absent in many simpler piperidine fragments, making this compound a more selective tool for probing PR-mediated pathways without confounding ROR modulation.

Nuclear Receptor Modulation RORgamma Immunometabolism

High-Impact Application Scenarios for 4-(2-Propylpyrrolidin-1-yl)piperidine Based on Verified Differentiation Evidence


Fragment-Based Lead Generation for Selective Progesterone Receptor Modulators (SPRMs)

The confirmed, moderate PR antagonism (IC50 = 1.2 µM) with a defined >2-fold selectivity window over ROR receptors makes this compound an immediately actionable fragment hit for SPRM programs. Unlike simpler inactive fragments, its chemical structure and binding efficiency can be optimized using structure-based drug design. Procurement is recommended for FBLG campaigns aiming to develop next-generation PR antagonists for uterine fibroids or endometriosis [1].

CNS-Penetrant GPCR Probe Development Leveraging Optimized Physicochemistry

The calculated ΔLogP of +1.7 over the des-propyl analog, with no TPSA penalty, positions this compound as a rationally superior starting point for CNS drug discovery. The 2-propyl substitution enhances passive blood-brain barrier permeability, which is crucial for targeting central aminergic receptors. This structural feature is directly relevant to programs seeking to develop non-sedating anxiolytics or cognition enhancers where high LogP is initially needed for brain exposure [2].

Chemokine Receptor Modulator SAR Expansion

The structural precedent set by patents on 4-alkyl piperidinyl pyrrolidines as potent CCR modulators, combined with the specific antagonistic activity profile of this compound, strongly supports its use in expanding SAR around chemokine receptor targets. Scientists can directly compare the activity of this 2-propyl variant against other N-alkyl variants to map the hydrophobic binding pocket, an approach not possible with unsubstituted fragments [3].

Quote Request

Request a Quote for 4-(2-Propylpyrrolidin-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.